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molecular formula C13H26O3 B3059523 1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 51326-52-4

1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No. B3059523
M. Wt: 230.34 g/mol
InChI Key: YFDGPXJJUSYWRX-UHFFFAOYSA-N
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Patent
US05607670

Procedure details

1,8-Octanediol (16.8 g) (115 mmol) and 4.83 g of dihydropyran (57.5 mmol) in 1400 ml of dichloromethane containing 5 drops of concentrated HCl were stirred for 2 hours. Then 10 g of NaHCO3 were stirred in and the solution was filtered. Dichloromethane was removed with a rotary evaporator, and the resulting residue was triturated with pentane; the undissolved solid was 1,8-octanediol. The solid was filtered from the pentane solution, and the pentane was removed with a rotary evaporator to give 13.2 g (99.8%) of crude product oil.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
4.83 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
catalyst
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
99.8%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][OH:9].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.Cl.C([O-])(O)=O.[Na+]>ClCCl>[O:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH:12]1[O:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:10] |f:3.4|

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(CCCCCCCO)O
Name
Quantity
4.83 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1400 mL
Type
catalyst
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
Dichloromethane was removed with a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the resulting residue was triturated with pentane
FILTRATION
Type
FILTRATION
Details
The solid was filtered from the pentane solution
CUSTOM
Type
CUSTOM
Details
the pentane was removed with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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